Iometopane - 133647-95-7

Iometopane

Catalog Number: EVT-1208034
CAS Number: 133647-95-7
Molecular Formula: C16H20INO2
Molecular Weight: 385.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Iometopane is derived from methylecgonidine and belongs to the class of compounds known as phenyltropanes. Its IUPAC name is methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate. The compound is categorized under organic chemicals with specific applications in medical imaging and research related to neurotransmitter systems.

Synthesis Analysis

The synthesis of iometopane involves several key steps:

  1. Starting Material: The process begins with methylecgonidine.
  2. Iodination: A crucial step where an iodine atom is introduced to the phenyl ring. This is typically achieved using iodinating agents such as iodine monochloride or iodine in the presence of an oxidizing agent.
  3. Esterification: The final step involves esterification to produce the methyl ester derivative of iometopane.

Reaction Conditions

The synthesis conditions often require precise control over temperature and pressure, especially during batch reactions in industrial settings. Purification techniques like recrystallization and chromatography are employed to ensure high purity levels of the final product suitable for pharmaceutical applications.

Molecular Structure Analysis

Iometopane features a complex molecular structure characterized by a bicyclic framework. The essential components include:

  • Tropane Ring: A bicyclic structure that provides the foundational framework for the compound.
  • Phenyl Group: Substituted with an iodine atom, which plays a vital role in its pharmacological activity.
  • Carboxylate Ester: Contributes to the solubility and reactivity of the compound.

The molecular formula for iometopane is C16H20INO2, with a molecular weight of approximately 363.24 g/mol. The InChI representation provides further insight into its structural configuration: InChI=1S/C16H20INO2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14+,15-/m0/s1.

Chemical Reactions Analysis

Iometopane undergoes various chemical reactions that are significant for its functional modifications:

  1. Oxidation: Can be oxidized to form derivatives such as carboxylic acids or ketones using agents like potassium permanganate or chromium trioxide.
  2. Reduction: Reduction reactions can alter functional groups on the tropane skeleton using reducing agents like lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: Halogen substitution can replace the iodine atom with other halogens or functional groups, potentially modifying pharmacological properties.

The specific conditions and reagents used dictate the major products formed during these reactions.

Mechanism of Action

Iometopane primarily targets dopamine transporters (DATs). Its mechanism of action involves:

  • Binding Affinity: Iometopane binds reversibly to DATs, inhibiting dopamine reuptake.
  • Biochemical Pathways: This binding influences dopamine neurotransmission, leading to increased synaptic concentrations of dopamine.

Pharmacokinetics indicate that iometopane is administered intravenously, achieving 100% absorption. Its action allows visualization of dopamine transporters in the brain through SPECT imaging techniques, which is crucial in differentiating between various neurodegenerative disorders .

Physical and Chemical Properties Analysis

Iometopane exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents; solubility characteristics are enhanced by its ester functional group.
  • Stability: Stability can be influenced by environmental factors such as pH and temperature.

These properties are critical for its application in both research and clinical settings.

Applications

The scientific applications of iometopane are extensive:

  1. Neuropharmacology: Used to study dopamine transporter dynamics in relation to neuropsychiatric disorders.
  2. Diagnostic Imaging: Radiolabeled forms (e.g., I 123-iometopane) are employed in SPECT imaging to visualize dopamine transporter distribution in the brain.
  3. Drug Development: Serves as a reference compound in developing new psychostimulants and antidepressants.

Iometopane's ability to differentiate between various neurological conditions makes it a valuable tool in both clinical diagnostics and research into neurodegenerative diseases .

Chemical and Pharmacological Profile of Iometopane

Structural Characterization of Phenyltropane Derivatives

Iometopane (RTI-55, β-CIT) is a cocaine-derived phenyltropane analog characterized by the tropane alkaloid backbone with a 4-iodophenyl substitution at the 3β-position and a carbomethoxy group at the 2β-position. Its chemical structure is designated as methyl (1R,2S,3S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate (C₁₆H₂₀INO₂; molecular weight 385.24 g/mol) [3] . This configuration positions iometopane within the broader class of phenyltropane DAT inhibitors developed to enhance cocaine's pharmacological profile while reducing abuse liability [10].

Comparative Analysis of Iometopane (RTI-55/β-CIT) and Cocaine Analogs

Iometopane exhibits structural optimization over cocaine through halogenation and esterification. Unlike cocaine's methyl ester at C2 and benzoyloxy group at C3, iometopane features a carbomethoxy group at C2 and a 4-iodophenyl group at C3. This modification significantly increases dopamine transporter (DAT) binding affinity while reducing susceptibility to esterase hydrolysis . Compared to other phenyltropanes, the iodine atom at the para-position of the phenyl ring enhances DAT affinity (Ki = 1.3 nM) approximately 10-fold relative to the chlorine-substituted RTI-31 (Ki = 1.1 nM) and markedly higher than cocaine's DAT affinity (Ki = 89-389 nM) [10]. The structural analogy to WIN 35428 (a 4-fluorophenyltropane) is notable, though iometopane's iodine atom provides superior characteristics for radiolabeling applications due to the favorable gamma emission properties of iodine-123 [3] [5].

Table 1: Structural Comparison of Iometopane with Related Compounds [3] [10]

CompoundR Group (C3)C2 SubstituentDAT Ki (nM)Primary Applications
CocaineBenzoyloxyMethyl ester89-389Pharmacological standard
TroparilPhenylMethyl ester23 ± 5Research ligand
WIN 354284-FluorophenylMethyl ester13.9 ± 2.0DAT binding studies
RTI-314-ChlorophenylMethyl ester1.1 ± 0.1High-affinity DAT ligand
Iometopane (RTI-55)4-IodophenylMethyl ester1.3 ± 0.01SPECT imaging

Substituent Effects on Dopamine Transporter (DAT) Affinity

The affinity of phenyltropane derivatives for DAT is critically dependent on halogen substituents at the phenyl ring's para-position. Systematic evaluation demonstrates a clear halogen-dependent affinity relationship: iodine (RTI-55, Ki = 1.3 nM) > bromine (RTI-51, Ki = 1.7 nM) > chlorine (RTI-31, Ki = 1.1 nM) > fluorine (RTI-32, Ki = 13.9 nM) > hydrogen (troparil, Ki = 23 nM) [10]. The enhanced DAT affinity with larger halogens (iodine > bromine > chlorine) correlates with increased van der Waals interactions within the DAT binding pocket. Additionally, the iodine atom in iometopane creates optimal electron density distribution for DAT binding while providing a convenient site for radioiodination. Molecular modeling indicates that the 4-iodophenyl substitution stabilizes the tropane-DAT complex through hydrophobic interactions with transmembrane domain 6 of the transporter protein, explaining its sub-nanomolar affinity [10].

Pharmacodynamics and Selectivity Profiles

Iometopane functions as a high-affinity dopamine reuptake inhibitor that binds competitively to the dopamine transporter (DAT) protein. Its primary mechanism involves blocking presynaptic dopamine reuptake, thereby increasing synaptic dopamine concentrations in striatal regions [3] [8]. Unlike cocaine, which exhibits nonselective monoamine transporter inhibition, iometopane demonstrates preferential DAT binding while maintaining significant affinity for serotonin (SERT) and norepinephrine transporters (NET) [10].

Mechanism of Action as a DAT Reuptake Inhibitor

Iometopane binds to the DAT with approximately 30-fold higher affinity than cocaine, effectively inhibiting dopamine reuptake at nanomolar concentrations (IC₅₀ = 0.28 nM) [3]. Unlike dopamine-releasing agents, iometopane does not induce neurotransmitter efflux but stabilizes the outward-facing conformation of DAT. This binding mechanism prevents the conformational change required for dopamine translocation. Pharmacodynamic studies reveal that iometopane's slow dissociation kinetics from DAT contribute to its prolonged duration of action in vivo, making it particularly suitable for SPECT imaging applications requiring stable receptor binding over several hours [8] [10].

Binding Kinetics: IC₅₀ Values for DAT, SERT, and NET

Comprehensive receptor binding assays demonstrate iometopane's binding profile across monoamine transporters. Using [³H]WIN 35,428 displacement assays, iometopane exhibits DAT affinity (Ki = 1.3 ± 0.01 nM), SERT affinity (Ki = 4.21 ± 0.30 nM), and NET affinity (Ki = 36 ± 2.7 nM) [10]. This translates to selectivity ratios of approximately 27.7 for DAT/NET and 3.24 for DAT/SERT. Compared to other phenyltropanes, the iodine substituent specifically enhances SERT binding affinity relative to chlorine-substituted analogs. For instance, RTI-31 (4-chlorophenyltropane) shows DAT Ki = 1.1 nM and SERT Ki = 44.5 nM, resulting in a higher DAT/SERT selectivity ratio (40.5) than iometopane (3.24) [10]. This balanced transporter profile enables iometopane to serve as a dual DAT/SERT imaging agent, particularly useful for neurodegenerative disorders affecting both systems.

Table 2: Monoamine Transporter Affinities of Phenyltropane Derivatives [10]

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT/SERT SelectivityDAT/NET Selectivity
Cocaine89-389281-431211-3280.3-0.90.4-1.2
RTI-31 (4-Cl)1.1 ± 0.144.5 ± 1.337 ± 2.140.533.6
RTI-51 (4-Br)1.7 ± 0.210.6 ± 0.2437.4 ± 5.26.2422.0
Iometopane (RTI-55)1.3 ± 0.014.21 ± 0.3036 ± 2.73.2427.7

Radiolabeling and Molecular Imaging Applications

The incorporation of radioiodine into the phenyltropane structure enables non-invasive assessment of dopaminergic integrity in neurodegenerative disorders. Iometopane's high affinity and specificity for DAT make it particularly valuable for single-photon emission computed tomography (SPECT) imaging of nigrostriatal degeneration [5] [8].

Synthesis of 123I-Iometopane for SPECT Imaging

Radioiodination of iometopane employs electrophilic destannylation of the corresponding trialkylstannyl precursor. Automated synthesis modules (e.g., Scintomics GRP) enable efficient production using no-carrier-added [¹²³I]NaI or [¹³¹I]NaI. The standard protocol involves: (1) oxidative iodination with hydrogen peroxide/acetic acid under acidic conditions; (2) quenching with sodium bisulfite/sodium acetate buffer; and (3) purification via solid-phase extraction (C-18 Sep-Pak cartridge) [5]. This method achieves radiochemical yields of 79.2 ± 0.1% for [¹³¹I]β-CIT and 75.4 ± 2.0% for [¹³¹I]FP-CIT, with radiochemical purity exceeding 98% without HPLC purification. The reaction parameters differ slightly between analogs: iometopane requires 5 minutes at room temperature with 392 μmol H₂O₂, while FP-CIT requires extended reaction time (10 minutes) and higher oxidant concentration (588 μmol H₂O₂) [5]. The final product is formulated in phosphate-buffered saline (pH 7.0) or acetate-buffered saline for clinical administration.

Stability and Pharmacokinetics of Radiolabeled Compounds

Radiolabeled iometopane demonstrates excellent in vitro stability (>98% purity maintained at 6 hours post-synthesis) and specific in vivo pharmacokinetics crucial for imaging applications. Following intravenous administration, [¹²³I]iometopane rapidly crosses the blood-brain barrier, reaching peak striatal uptake at 2.5-3 hours post-injection. The striatal-to-background ratio plateaus between 14-24 hours, enabling optimal imaging windows [5] [7]. Slow dissociation kinetics from DAT (half-life >12 hours) permits extended imaging acquisition. Plasma clearance exhibits biexponential kinetics: initial distribution phase (t₁/₂α = 0.5 hours) followed by slower elimination phase (t₁/₂β = 15 hours) [5]. Metabolism occurs primarily via ester hydrolysis, with the carboxylic acid derivative showing reduced DAT affinity. Approximately 70% of plasma radioactivity remains as intact tracer at 6 hours post-injection. Excretion occurs predominantly via the hepatobiliary route, with 65% of radioactivity recovered in feces within 48 hours [5] [8]. These pharmacokinetic properties support the clinical utility of [¹²³I]iometopane for quantifying DAT density in neurodegenerative conditions.

Table 3: Radiochemical Properties of Iometopane Tracers [5] [7] [8]

Parameter[¹²³I]Iometopane (β-CIT)[¹²³I]Ioflupane (FP-CIT)Clinical Implications
Synthesis Yield79.2 ± 0.1%75.4 ± 2.0%Reliable tracer production
Radiochemical Purity>99%>98%Reduced impurity injection
Optimal Imaging Window14-24 hours post-injection3-6 hours post-injectionProtocol flexibility vs. efficiency
Striatal Uptake Peak2.5-3 hours3-4 hoursDetermines earliest scan time
Metabolic Stability (6h plasma)~70% intact tracer>80% intact tracerLower metabolites for FP-CIT
Primary Excretion RouteHepatobiliary (65% fecal)Renal (60% urinary)Radiation dosimetry differences

Properties

CAS Number

133647-95-7

Product Name

Iometopane

IUPAC Name

methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

Molecular Formula

C16H20INO2

Molecular Weight

385.24 g/mol

InChI

InChI=1S/C16H20INO2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14+,15-/m0/s1

InChI Key

SIIICDNNMDMWCI-YJNKXOJESA-N

SMILES

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC

Synonyms

2-carbomethoxy-3-(4-iodophenyl)tropane
2beta-carbomethoxy-3beta-(4-iodophenyl)tropane
3-(4-iodophenyl)tropane-2-carboxylic acid methyl ester
8-azabicyclo(3.2.1)octane-2-carboxylic acid, 3-(4-iodophenyl)-8-methyl-, methyl ester, (1R-(exo,exo))-
beta-CIT
I(123)beta-CIT
Iodine (125)-RTI-55
Iometopane
RTI 4229-98
RTI 55
RTI 55, (11)C-labeled, (1R-(exo,exo))-isomer
RTI 55, (exo,exo)-isomer, (123)I-labeled
RTI-55

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)I)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.